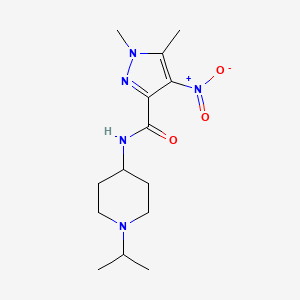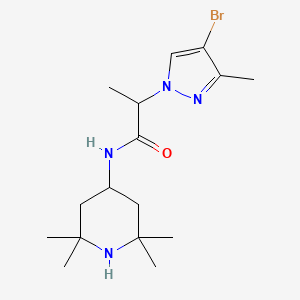![molecular formula C19H28BrN3O B4375830 N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4375830.png)
N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique adamantyl group, bromine substitution, and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Pyrazole Ring Formation: The brominated intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Dehalogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of adamantyl and pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine
Medicinally, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its adamantyl group is known for enhancing the stability and bioavailability of drug molecules.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and stability, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. The bromine atom may also play a role in modulating the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide: Chlorine substitution instead of bromine.
N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid: Carboxylic acid derivative instead of carboxamide.
Uniqueness
N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of an adamantyl group, bromine substitution, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-bromo-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrN3O/c1-4-15(21-18(24)17-16(20)11(2)23(3)22-17)19-8-12-5-13(9-19)7-14(6-12)10-19/h12-15H,4-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHPRSGGJKFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C(=C4Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4375748.png)

![4-chloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4375766.png)
METHANONE](/img/structure/B4375773.png)
![4,5-dibromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B4375781.png)
![4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4375795.png)
![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B4375800.png)
![4-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4375805.png)
![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4375810.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4375814.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4375818.png)

![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4375826.png)
METHANONE](/img/structure/B4375828.png)
